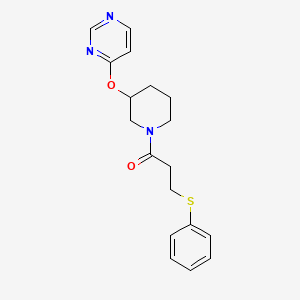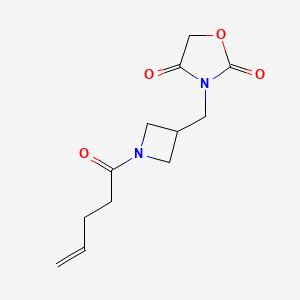
2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide (CNDTPA) is a synthetic compound that has been studied extensively in the scientific research community in recent years. CNDTPA is a synthetic derivative of a naturally occurring amino acid, and has been used in laboratory experiments to study a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures
- Studies have demonstrated the capacity of compounds related to 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide to form various hydrogen-bonded structures. These include dimers, pi-stacked hydrogen-bonded chains, and edge-fused rings, showcasing diverse molecular aggregations due to small changes in molecular constitution (Trilleras et al., 2008).
Antitumor Activity and Molecular Docking
- Certain derivatives of this compound have shown significant in vitro antitumor activity. Molecular docking studies have been employed to evaluate their interaction with specific enzymes and receptors, indicating potential applications in cancer therapy (Fahim et al., 2019).
Synthesis and Conformational Analysis
- The synthesis of various derivatives and their conformational analysis have been a focus of research. These studies involve analyzing the molecular structure and behavior of these compounds under different conditions, providing insight into their chemical properties and potential applications (Kataev et al., 2021).
Supramolecular Architectures
- Research into the salts of compounds related to this compound has revealed complex supramolecular architectures. These structures are sustained by various hydrogen bonds, indicating potential for diverse chemical applications (Fonari et al., 2005).
Enhancement of Molecular Imprinted Polymers
- The compound has been utilized in enhancing molecular imprinted polymers. These polymers show promising applications in fields like material science, with studies focusing on their spectral data, structural optimization, and potential for biological evaluation (Fahim & Abu-El Magd, 2021).
Antiviral Properties
- Derivatives of this compound have been explored for their antiviral properties, particularly against human cytomegalovirus, suggesting potential use in antiviral drug development (Paramonova et al., 2020).
Antimicrobial and Antiparasitic Activities
- Some studies have focused on the synthesis and evaluation of these compounds for antimicrobial and antiparasitic activities, indicating their potential in developing new treatments for infectious diseases (Azas et al., 2003).
Propiedades
IUPAC Name |
2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-11-5(10-6(13)4-9)3-7(14)12(2)8(11)15/h3H,4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSZMICYINCVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2776610.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine](/img/structure/B2776611.png)
![1-(4-Fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2776612.png)
![(E)-N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2776616.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)

![(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2776620.png)


![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)
![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)


![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)
